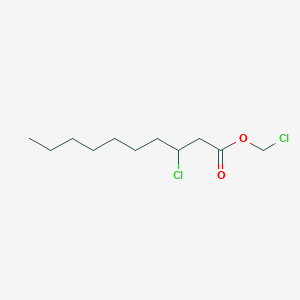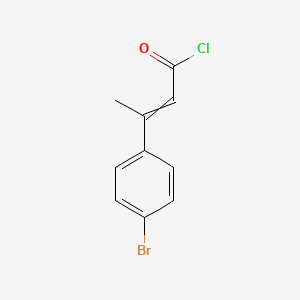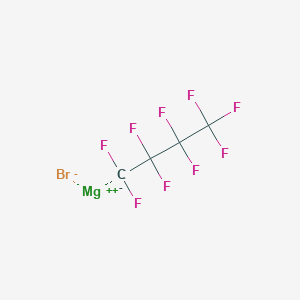
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its complex structure, which includes multiple benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- has several scientific research applications, including:
Chemistry: Used as a model compound for studying PAHs and their chemical behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- involves its interaction with molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which may interact with DNA and proteins. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis.
類似化合物との比較
Similar Compounds
Dibenz(a,j)anthracene: A closely related PAH with a similar structure but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.
Chrysene: A PAH with four fused benzene rings, differing in its structural configuration.
Uniqueness
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interactions with other molecules, making it distinct from other PAHs.
特性
CAS番号 |
76214-37-4 |
|---|---|
分子式 |
C23H14O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
7-methoxypentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17,19,21-decaene-2,13-dione |
InChI |
InChI=1S/C23H14O3/c1-26-15-8-11-17-14(12-15)7-10-19-21(17)23(25)20-16-5-3-2-4-13(16)6-9-18(20)22(19)24/h2-12H,1H3 |
InChIキー |
WHMNGYAOUBMXNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=C(C3=O)C5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


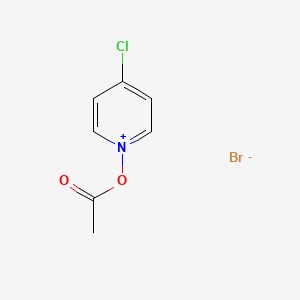

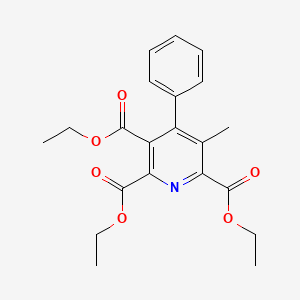

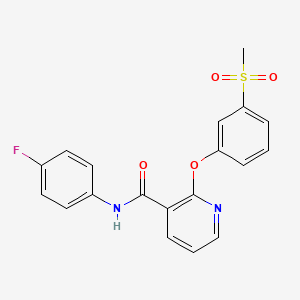
amino}butan-2-one](/img/structure/B14431802.png)

![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)


